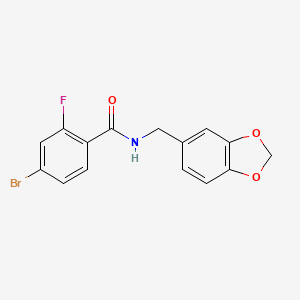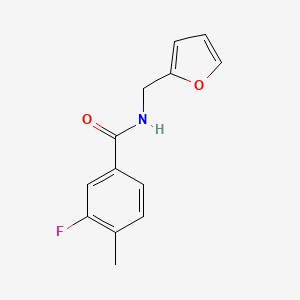
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a benzamide derivative that contains a furan-2-ylmethyl and a 3-fluoro substituent on the benzene ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has potential applications in various fields of scientific research. The compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. The compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9. The compound also inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease. The compound has also been found to exhibit fluorescent properties, which makes it a potential probe for the detection of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and it can be purified through column chromatography or recrystallization. The compound exhibits fluorescent properties, which makes it a potential probe for the detection of metal ions in biological samples. However, the compound has some limitations for lab experiments. The compound is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. The compound is also relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide. One potential direction is the further study of its anticancer properties. The compound has been found to inhibit the growth of cancer cells, and further studies can help to elucidate its mechanism of action and potential as a therapeutic agent. Another potential direction is the study of its potential as a therapeutic agent for Alzheimer's disease. The compound has been found to inhibit the activity of acetylcholinesterase, and further studies can help to determine its efficacy and safety as a therapeutic agent. Additionally, the compound's fluorescent properties make it a potential probe for the detection of metal ions in biological samples, and further studies can help to optimize its use as a probe.
Métodos De Síntesis
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide can be synthesized through various methods. One of the commonly used methods involves the reaction of 3-fluoro-4-methylbenzoic acid with furan-2-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified through column chromatography or recrystallization.
Propiedades
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-9-4-5-10(7-12(9)14)13(16)15-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTMJUBMWQRRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
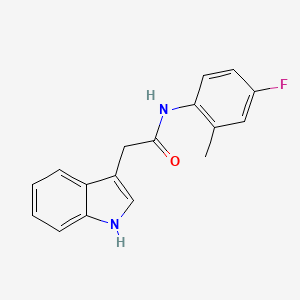


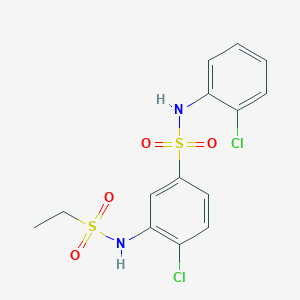

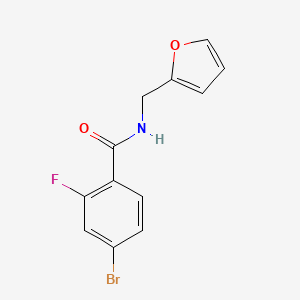
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)

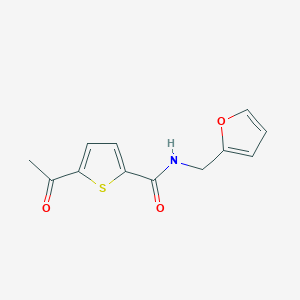
![1-(1-Cyclopropylethyl)-3-[2-(4-fluoro-3-methoxyphenyl)ethyl]-1-methylurea](/img/structure/B7636638.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)
